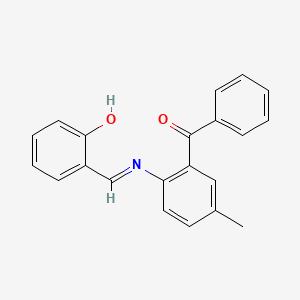
4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is a chemical compound with the molecular formula C14H18IN It is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate carbazole derivative.
Alkylation: The carbazole derivative undergoes alkylation to introduce the dimethyl groups at the 4a and 9 positions.
Hydrogenation: The compound is then subjected to hydrogenation to reduce the double bonds in the carbazole ring, resulting in the tetrahydro form.
Iodination: Finally, the iodide ion is introduced to form the iodide salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carbazole ring.
Reduction: It can also be reduced further, although this is less common due to its already reduced state.
Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the carbazole ring, while substitution reactions will result in the replacement of the iodide ion with the nucleophile.
Aplicaciones Científicas De Investigación
4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: The compound can be used in studies involving the interaction of carbazole derivatives with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4a-methyl-3,4,4a,9-tetrahydro-2H-carbazole
- 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole
- 4a-methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole
Uniqueness
4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is unique due to the specific positioning of the dimethyl groups and the presence of the iodide ion. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N.HI/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14;/h3-4,7-8H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIORUVZBBGFI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=[N+](C3=CC=CC=C23)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![1-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2964977.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
![N-(3-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2964981.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2964986.png)



![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)
